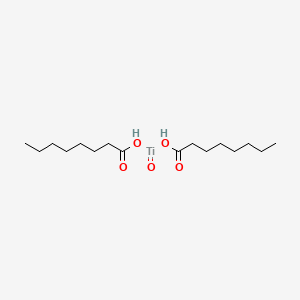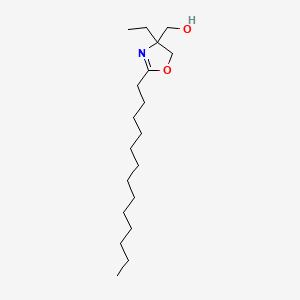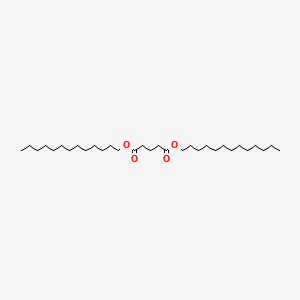![molecular formula C18H18CaO6 B12643466 Calcium bis[(R)-3-phenyllactate] CAS No. 85391-18-0](/img/structure/B12643466.png)
Calcium bis[(R)-3-phenyllactate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium bis[®-3-phenyllactate] is a chemical compound with the molecular formula C18H18CaO6 It is a calcium salt of ®-3-phenyllactic acid, which is a chiral molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis[®-3-phenyllactate] typically involves the reaction of ®-3-phenyllactic acid with a calcium source, such as calcium hydroxide or calcium chloride. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired calcium salt. The reaction can be represented as follows:
2(R)−3−Phenyllacticacid+Ca(OH)2→Calciumbis[(R)−3−phenyllactate]+2H2O
Industrial Production Methods
Industrial production of Calcium bis[®-3-phenyllactate] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound.
化学反应分析
Types of Reactions
Calcium bis[®-3-phenyllactate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Calcium bis[®-3-phenyllactate] has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a calcium supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in bone health and as a calcium source in dietary supplements.
Industry: It is used in the production of various calcium-based products and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of Calcium bis[®-3-phenyllactate] involves its dissociation into calcium ions (Ca2+) and ®-3-phenyllactate ions in aqueous environments. The calcium ions play a crucial role in various physiological processes, including signal transduction, muscle contraction, and bone health. The ®-3-phenyllactate ions may interact with specific molecular targets and pathways, contributing to the compound’s overall effects.
相似化合物的比较
Similar Compounds
Calcium gluconate: A calcium salt of gluconic acid, commonly used as a calcium supplement.
Calcium lactate: A calcium salt of lactic acid, used in food and pharmaceutical industries.
Calcium phosphate: A group of calcium salts of phosphoric acid, widely used in bone regeneration and dental applications.
Uniqueness
Calcium bis[®-3-phenyllactate] is unique due to its chiral nature and specific molecular structure, which may confer distinct biological and chemical properties compared to other calcium salts
属性
CAS 编号 |
85391-18-0 |
|---|---|
分子式 |
C18H18CaO6 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
calcium;(2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/2C9H10O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5,8,10H,6H2,(H,11,12);/q;;+2/p-2/t2*8-;/m11./s1 |
InChI 键 |
OLPHGSKFJSNPOA-GGTCEIRZSA-L |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.[Ca+2] |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.C1=CC=C(C=C1)CC(C(=O)[O-])O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate](/img/structure/B12643392.png)

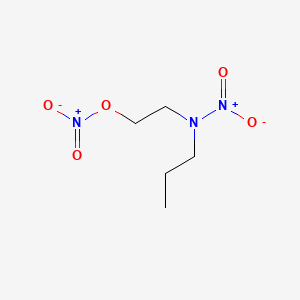
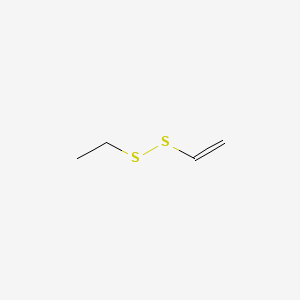
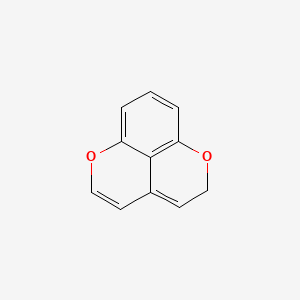

![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
